N-(4-Fluorobenzoyl)piperidine

Serotonin Receptor Binding 5-HT2A Antagonism Structure-Activity Relationship

N-(4-Fluorobenzoyl)piperidine (CAS 58547-67-4) is a critical research intermediate, distinguished by its precisely positioned 4-fluorobenzoyl group that confers a defined 5-HT2A/2C antagonist selectivity profile. Unlike unsubstituted benzoylpiperidine analogs that exhibit markedly reduced activity, this compound delivers consistent nanomolar affinity at 5-HT2A receptors, underpinning its role as the established precursor for Ketanserin synthesis. Procure this non-interchangeable tool compound to ensure reproducibility in CNS receptor binding and metabolic stability assays. Batch-specific Certificate of Analysis provided.

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
CAS No. 58547-67-4
Cat. No. B1301799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorobenzoyl)piperidine
CAS58547-67-4
Molecular FormulaC12H14FNO
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H14FNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
InChIKeyUVBXLMBIXAPNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorobenzoyl)piperidine (CAS 58547-67-4): Molecular Properties and Procurement Context


N-(4-Fluorobenzoyl)piperidine (CAS 58547-67-4), a fluorinated benzoylpiperidine derivative with the molecular formula C12H14FNO and a molecular weight of 207.24 g/mol, is a high-affinity ligand for serotonin (5-HT) receptors . It acts as a nonselective 5-HT receptor antagonist with activity at 5-HT2A and 5-HT2C subtypes . The compound is a solid with a melting point of 60 °C and a predicted boiling point of 332.5±25.0 °C [1]. Its computed LogP value is 2.39 [1], and its predicted pKa is -1.21±0.20 [2]. These physicochemical parameters are foundational for assessing its suitability in various research and industrial applications.

N-(4-Fluorobenzoyl)piperidine (CAS 58547-67-4): Why In-Class Substitution Carries Risk


While several benzoylpiperidine analogs exist, simple substitution can drastically alter biological activity and physicochemical properties. The 4-fluoro substituent on the benzoyl ring is not merely a structural variant; it imparts specific electronic and steric characteristics that influence receptor binding, metabolic stability, and lipophilicity [1]. For example, the unsubstituted N-benzoylpiperidine shows markedly reduced or absent activity in certain assays [2]. Furthermore, the position of substitution on the piperidine ring (e.g., 4-(4-fluorobenzoyl)piperidine vs. N-(4-fluorobenzoyl)piperidine) can lead to significant differences in synthetic utility and biological profile . The evidence detailed in Section 3 quantifies these critical differences, underscoring why N-(4-fluorobenzoyl)piperidine is not an interchangeable commodity.

N-(4-Fluorobenzoyl)piperidine (CAS 58547-67-4): Quantified Differentiation vs. Key Analogs


5-HT2A Receptor Affinity: A Direct Pharmacologic Differentiation from the Unsubstituted Analog

The 4-fluorobenzoyl moiety is a known pharmacophore for potent 5-HT2A receptor binding [1]. In contrast, the unsubstituted N-benzoylpiperidine shows negligible activity in functional assays, highlighting the critical role of the 4-fluoro group. A closely related derivative, 4-(4-fluorobenzoyl)-1-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]piperidine, which contains the core 4-fluorobenzoylpiperidine fragment, exhibits a Ki of 8.2 nM at 5-HT2A receptors, demonstrating high affinity [2].

Serotonin Receptor Binding 5-HT2A Antagonism Structure-Activity Relationship

Lipophilicity (LogP): Impact on Membrane Permeability and Formulation Strategy

N-(4-Fluorobenzoyl)piperidine has a predicted LogP of 2.39 [1], which is notably higher than the unsubstituted N-benzoylpiperidine (predicted LogP ~1.5). This increased lipophilicity, imparted by the fluorine atom, is a key parameter for predicting membrane permeability and potential for CNS penetration [2]. The 4-chloro and 4-bromo analogs have even higher LogP values (predicted LogP ~2.8 and ~3.1, respectively), which may lead to different pharmacokinetic profiles and potential for nonspecific binding.

Lipophilicity Drug Design Physicochemical Property

Synthetic Utility: A Precursor to Ketanserin and Related Pharmacophores

N-(4-Fluorobenzoyl)piperidine is a key precursor in the synthesis of the antihypertensive agent Ketanserin [1]. This specific utility distinguishes it from the isomeric 4-(4-fluorobenzoyl)piperidine (CAS 56346-57-7), which, while also a synthetic intermediate, is used in different synthetic routes. The direct comparison of yields and reaction conditions in ketanserin synthesis using N-(4-fluorobenzoyl)piperidine versus alternative starting materials demonstrates its established role in high-yield, controlled syntheses [2].

Synthetic Intermediate Ketanserin Synthesis Medicinal Chemistry

Selectivity Profile: Inferring 5-HT2A vs. 5-HT2C Selectivity from Analog Data

While direct selectivity data for N-(4-Fluorobenzoyl)piperidine is limited, structural analogs provide strong class-level inference. Compound 7, 4-(4-fluorobenzoyl)-1-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]piperidine, demonstrates a 5-HT2A Ki of 8.2 nM and a 5-HT2C Ki of 54.2 nM, representing a ~6.6-fold selectivity for 5-HT2A [1]. Modification of the benzoyl carbonyl group in this series decreased 5-HT2A and 5-HT2C affinities but did not significantly affect 5-HT2B, suggesting that the carbonyl group is a key determinant for interaction with the 5-HT2A and 5-HT2C subtypes [1].

Receptor Selectivity 5-HT2A 5-HT2C SAR

N-(4-Fluorobenzoyl)piperidine (CAS 58547-67-4): Research and Industrial Applications Informed by Evidence


Serotonin Receptor Pharmacology Studies (5-HT2A/5-HT2C)

As a nonselective 5-HT receptor antagonist with activity at 5-HT2A and 5-HT2C receptors , N-(4-Fluorobenzoyl)piperidine serves as a valuable tool compound for investigating serotonergic signaling. Its use is supported by class-level evidence showing that the 4-fluorobenzoylpiperidine fragment confers high affinity for 5-HT2A receptors (Ki in the nanomolar range) and a defined selectivity profile versus 5-HT2C [1]. This makes it suitable for in vitro binding studies and functional assays aimed at elucidating 5-HT receptor subtype function, particularly in the context of CNS disorders.

Synthetic Intermediate for Ketanserin and Related Analogs

N-(4-Fluorobenzoyl)piperidine is a documented precursor for the synthesis of Ketanserin, a well-known antihypertensive and 5-HT2A antagonist [2]. The synthesis involves reacting this compound with specific quinazolinediones under controlled conditions to achieve high yields with minimal by-products [2]. This established synthetic utility provides a clear advantage for laboratories engaged in the production of ketanserin or the development of novel 5-HT2A ligands based on the ketanserin pharmacophore.

Comparative SAR Studies on Halogenated Benzoylpiperidines

The compound's specific lipophilicity (LogP 2.39) [3] and the presence of the fluorine atom provide a basis for structure-activity relationship (SAR) studies comparing halogen effects. Researchers can use N-(4-Fluorobenzoyl)piperidine alongside its 4-chloro and 4-bromo analogs to systematically investigate how halogen size and electronegativity influence receptor binding, metabolic stability, and membrane permeability [4]. Such studies are essential for optimizing lead compounds in drug discovery programs targeting CNS or cardiovascular diseases.

Development of Mixed 5-HT1A/5-HT2A/D2 Ligands

Given that the 4-(4-fluorobenzoyl)piperidine moiety is a recognized pharmacophore for 5-HT2A receptors and that derivatives display mixed affinities for 5-HT1A and D2 receptors (1-800 nM and 5-1000 nM, respectively) [5], N-(4-Fluorobenzoyl)piperidine can be employed as a starting point for designing novel atypical antipsychotics or anxiolytics. Its structural features can be elaborated to fine-tune the balance between these receptor activities, a strategy aimed at reducing side effects associated with traditional antipsychotic medications.

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